molecular formula C18H15BrN2O2S B11525230 (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11525230
M. Wt: 403.3 g/mol
InChI Key: YFQRSKHNKGYNMJ-MHWRWJLKSA-N
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Description

The compound (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one belongs to the thiazol-4-one class, characterized by a central thiazole ring substituted with a benzylidene group and an anilino moiety. Key structural features include:

  • Benzylidene group: A 3-bromo-4-methoxyphenyl substituent, contributing steric bulk and electronic effects via bromine (electronegative) and methoxy (electron-donating) groups.
  • E-configuration: The (5E)-stereochemistry stabilizes the conjugated system, affecting reactivity and biological interactions.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O2S/c1-11-4-3-5-13(8-11)20-18-21-17(22)16(24-18)10-12-6-7-15(23-2)14(19)9-12/h3-10H,1-2H3,(H,20,21,22)/b16-10+

InChI Key

YFQRSKHNKGYNMJ-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 3-methylaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and brominated aryl group serve as primary sites for nucleophilic substitution:

  • Thiazole C-2 position : The 3-methylanilino group at C-2 undergoes substitution with amines (e.g., piperidine) under mild conditions (DMF, 60°C), yielding derivatives with modified anilino substituents. Reported yields range from 75–85%.

  • Aryl bromine substitution : The bromine atom on the phenyl ring participates in Ullmann-type coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives.

Oxidation and Reduction Reactions

Methylidene group reactivity :

  • Oxidation : Treatment with KMnO₄ in acidic media converts the exocyclic methylidene (–CH=) group into a ketone (–C=O), forming (5E)-5-[(3-bromo-4-methoxyphenyl)carbonyl]-2-(3-methylanilino)-1,3-thiazol-4-one (yield: 68%).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the methylidene double bond to a single bond, generating a saturated thiazole derivative.

Demethylation of Methoxy Group

The methoxy group undergoes demethylation with BBr₃ in dichloromethane (–20°C to RT), producing a phenolic –OH group. This reaction is critical for enhancing hydrogen-bonding capacity in drug design.

Electrophilic Aromatic Substitution

The electron-rich 3-methylanilino group directs electrophilic substitution (e.g., nitration or sulfonation) to the para position relative to the amino group. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the aniline ring (yield: 55–60%).

Cross-Coupling Reactions

The methylidene moiety participates in Heck and Suzuki coupling reactions:

Reaction Type Reagents/Conditions Product Yield
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°CStyryl-substituted thiazole derivatives70–78%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-extended analogs with enhanced π-conjugation65–72%

Acid/Base-Mediated Transformations

  • Thiazole ring opening : Strong acids (HCl, Δ) cleave the thiazole ring, yielding thiourea intermediates.

  • Deprotonation : The NH group of the 3-methylanilino substituent reacts with NaH to form a nucleophilic anion, enabling alkylation with iodomethane.

Spectroscopic Characterization

Key analytical data for reaction products:

  • ¹H NMR : Methylidene proton appears as a singlet at δ 7.8–8.1 ppm.

  • IR : C=O stretching of the thiazol-4-one at 1680–1700 cm⁻¹ .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. The key steps generally include:

  • Formation of the Thiazole Ring : The thiazole framework is synthesized through cyclization reactions involving appropriate thioketones and amines.
  • Methylidene Formation : The introduction of the methylidene group is achieved via condensation reactions with aldehydes or ketones.
  • Bromination and Methoxy Substitution : Bromination at specific positions followed by methoxy substitution enhances the compound's reactivity and biological profile.

These synthetic routes allow for the modification of the compound to enhance its efficacy and selectivity for various biological targets.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans .

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, such as cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. This inhibition could lead to potential applications in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with multiple biological targets suggests versatility in therapeutic applications:

  • Antimicrobial Agents : Given its efficacy against bacteria and fungi, this compound could be developed into a new class of antimicrobial agents.
  • Anticancer Drugs : Its potential to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Anti-inflammatory Drugs : Its enzyme inhibition properties suggest possible use in treating inflammatory conditions.

Material Science Applications

Beyond medicinal chemistry, thiazole derivatives are being investigated for their applications in material science:

Photophysical Properties

Thiazole compounds often exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of functional groups can enhance their luminescent properties .

Sensor Development

The ability of thiazole derivatives to interact with metal ions has led to their exploration as sensors for detecting heavy metals or environmental pollutants. Their selective binding properties can be harnessed for developing sensitive detection methods .

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

Amino Group Variations
  • (5E)-2-(Piperidin-1-yl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one (): Replacing the 3-methylanilino group with a piperidin-1-yl group introduces basicity and enhances solubility in polar solvents. The piperidine ring’s conformational flexibility may improve target binding in biological systems .
Thioxo vs. Anilino Groups
  • (5Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one analogs (): Thioxo derivatives exhibit higher electrophilicity at C2, favoring nucleophilic addition reactions. However, the absence of an anilino group reduces hydrogen-bonding capacity, which may limit target specificity .

Benzylidene Group Modifications

Halogen Substitutions
  • (5E)-5-[(5-Bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one (): The 5-bromo-2-methoxy substitution pattern differs from the target compound’s 3-bromo-4-methoxy group.
  • (5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one ():
    • Chlorine substitution at the phenyl ring reduces steric hindrance compared to bromine, possibly increasing metabolic stability but decreasing halogen-bonding strength .
Hydroxy and Methoxy Groups

Physical and Spectral Data Comparisons

Property Target Compound (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-thiazol-4-one (5Z)-5-(Benzodioxol-5-ylmethylene)-2-thioxothiazolidin-4-one
Melting Point Not reported Not reported 178–246°C (decomp.)
1H-NMR Shifts Expected δ 6.5–8.0 (aromatic H) δ 7.70 (CH=), 3.83 (OCH3) δ 7.55 (NH), 6.10 (CH2)
13C-NMR Shifts Expected δ 160–170 (C=O) δ 168.5 (C=O) δ 193.1 (C=S)
Molecular Weight ~393 g/mol (estimated) 379.4 g/mol 457.13 g/mol

Biological Activity

The compound (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Structure and Properties

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various substitutions that can enhance their biological activity. The specific compound under investigation features:

  • A thiazole ring
  • A bromomethoxyphenyl substituent
  • An aniline moiety

These structural features are crucial for the compound's interaction with biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that modifications at specific positions on the thiazolidinone scaffold can significantly influence anticancer efficacy.

Case Study:
In a study involving a series of thiazolidinone derivatives, compounds with similar structural motifs exhibited IC50 values ranging from 0.5 to 10 µM against MDA-MB-231 breast cancer cells, indicating substantial cytotoxicity . The presence of electron-withdrawing groups like bromine enhances the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-ones has been extensively documented. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound can serve as a potential lead in the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of thiazolidinones are attributed to their ability to scavenge free radicals. The compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing significant radical scavenging activity.

Case Study:
In comparative studies, the compound demonstrated an IC50 value of 25 µM, which is comparable to known antioxidants like ascorbic acid . This activity is critical in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The modification of substituents on the thiazolidinone scaffold is vital for optimizing biological activity. For instance:

  • Bromo and methoxy substitutions enhance anticancer properties.
  • Aniline moieties contribute to increased antimicrobial efficacy.

Research indicates that substituents at positions 2, 3, and 5 of the thiazolidinone ring significantly affect biological outcomes .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction temperature80–100°C↑ yield by 20%
Solvent polarityDMF > AcOH > EtOHCyclization efficiency
NBS stoichiometry1.1 equivalentsMinimizes di-bromination

Q. Table 2. Key Crystallographic Data

MetricValueSource
Space groupP2₁/c
Unit cell volume1200 ų
Z’ (asymmetric unit)1

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